![molecular formula C9H17NO2S B035368 [Methyl(1-thioxohexyl)amino]acetic acid CAS No. 107648-72-6](/img/structure/B35368.png)
[Methyl(1-thioxohexyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(1-thioxohexyl)amino]acetic acid is an organic compound with a unique structure that includes a thioxo group, a hexyl chain, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(1-thioxohexyl)amino]acetic acid typically involves the reaction of hexylamine with methyl isothiocyanate to form the intermediate methyl(1-thioxohexyl)amine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Methyl(1-thioxohexyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[Methyl(1-thioxohexyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl(1-thioxohexyl)amino]acetic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [Methyl(1-thioxoethyl)amino]acetic acid
- [Methyl(1-thioxopropyl)amino]acetic acid
- [Methyl(1-thioxobutyl)amino]acetic acid
Uniqueness
[Methyl(1-thioxohexyl)amino]acetic acid is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
107648-72-6 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2-[hexanethioyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C9H17NO2S/c1-3-4-5-6-8(13)10(2)7-9(11)12/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
UOWKAZHIBXWTQM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=S)N(C)CC(=O)O |
Canonical SMILES |
CCCCCC(=S)N(C)CC(=O)O |
Synonyms |
Glycine, N-methyl-N-(1-thioxohexyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
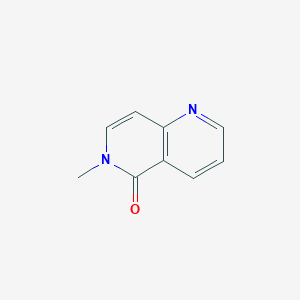


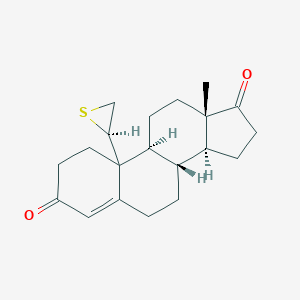


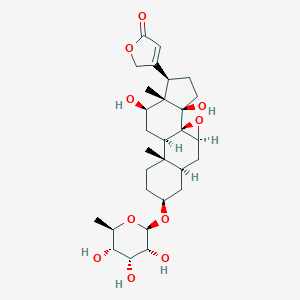
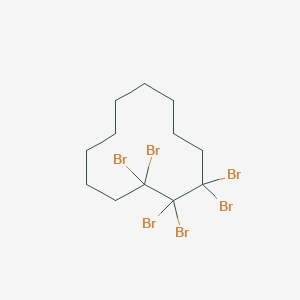
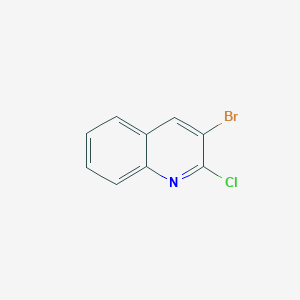
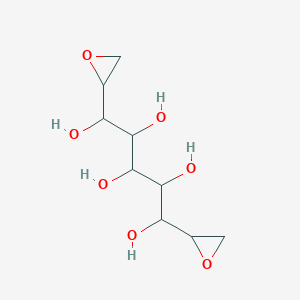


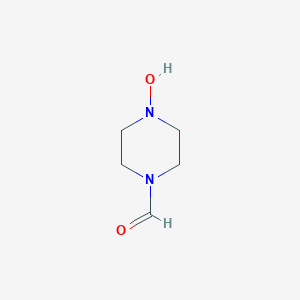
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)
